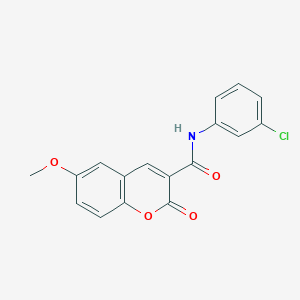
2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-azepanecarbodithioate
Overview
Description
The compound of interest belongs to a category of chemicals with complex structures that incorporate isoindolyl and carbodithioate groups. Research in this area often focuses on synthesizing new compounds for various applications, including materials science and pharmaceuticals, although your request specifically excludes drug-related applications.
Synthesis Analysis
Synthesis routes for related compounds typically involve condensation reactions, reduction processes, and sometimes, specific catalysts to achieve the desired structure. For example, a study by Al-Said and Al-Sghair (2013) developed a simple route for synthesizing ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, involving condensation and reduction steps (Al-Said & Al-Sghair, 2013).
Molecular Structure Analysis
Structural elucidation is typically achieved through spectroscopic methods such as NMR, IR, and mass spectrometry, complemented by X-ray crystallography for precise molecular geometry. Xu et al. (2006) discussed the synthesis and structural determination of related compounds using these methods, highlighting the importance of crystal structure analysis in understanding compound geometry (Xu et al., 2006).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds often involve exploring their reactivity under various conditions. Research by Seike et al. (2013) on ethyl naphth[2,3-f]isoindole-1-carboxylate explored its reactivity and dimerization under aerobic conditions, indicating the complex behavior of these compounds in chemical reactions (Seike et al., 2013).
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : Research has explored various synthesis methods for compounds structurally related to 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 1-azepanecarbodithioate. For instance, ethyl naphth[2,3-f]isoindole-1-carboxylate was synthesized from 7-tert-butoxynorbornadiene and transformed into different derivatives under specific conditions (Seike et al., 2013).
Structural Properties : The study of the crystal structure and properties of related compounds, such as ethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-2-propenoate, has been conducted to understand their physical and chemical characteristics (Ramazani et al., 2007).
Chemical Reactions and Potential Applications
Phosphorylated Derivatives : Research on the synthesis of phosphorylated isoindolinone derivatives, which are structurally similar to the compound , has been performed. This synthesis involves metallation and subsequent reactions to form phosphonates (Jóźwiak et al., 2014).
Optical Storage Applications : Some studies have indicated the potential use of related compounds in reversible optical storage. For example, the synthesis and characterization of azo polymers for optical storage applications have been explored, demonstrating the capability of these compounds in photoinduced birefringence (Meng et al., 1996).
Synthesis of Heterocyclic Compounds : The synthesis of 2H-pyran derivatives from related compounds has been investigated, highlighting the potential for creating novel heterocyclic systems with varied applications (Yavari & Bayat, 2003).
properties
IUPAC Name |
2-(3-oxo-1H-isoindol-2-yl)ethyl azepane-1-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c20-16-15-8-4-3-7-14(15)13-19(16)11-12-22-17(21)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHDTZJWYLEHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)SCCN2CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methoxypropyl)-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5626672.png)
![azocan-1-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5626680.png)
![2-chloro-N-[4-(4-cyanophenoxy)phenyl]benzamide](/img/structure/B5626686.png)
![2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5626693.png)
![[1-(5-chloro-2-methoxybenzoyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5626700.png)
![4-{4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6-methylpyrimidine](/img/structure/B5626715.png)
![1-[3-(1H-tetrazol-1-yl)propyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5626721.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5626735.png)
![1-(3-fluorobenzyl)-6-oxo-N-[2-(3-pyridinylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5626742.png)
![9-isoquinolin-1-yl-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5626748.png)
![2-{4-[2-chloro-5-(trifluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-methylacetamide](/img/structure/B5626752.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5626755.png)
![(3R*,4S*)-4-(5-methyl-2-furyl)-1-[(2-methyl-1H-indol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5626762.png)